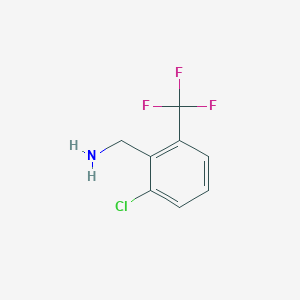

2-Chloro-6-(trifluoromethyl)benzylamine

Description

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTFFHJOEQDOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Starting Materials

- 2-Chloro-6-(trifluoromethyl)benzaldehyde

- 2-Chloro-6-(trifluoromethyl)benzyl chloride

- 2-Chloro-6-(trifluoromethyl)benzonitrile

These intermediates are often commercially available or synthesized via halogenation and trifluoromethylation of benzene derivatives.

Preparation Methods

Reductive Amination of 2-Chloro-6-(trifluoromethyl)benzaldehyde

- The aldehyde is reacted with ammonia or an ammonium salt under reductive amination conditions.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with hydrogen gas and palladium on carbon (Pd/C) are employed.

- The reaction typically proceeds in polar solvents like methanol or ethanol at mild temperatures.

- High selectivity for the benzylamine.

- Mild reaction conditions preserve the trifluoromethyl and chloro substituents.

- Requires careful control of pH to avoid side reactions.

- Use of toxic cyanoborohydride necessitates safety precautions.

Nucleophilic Substitution of 2-Chloro-6-(trifluoromethyl)benzyl Chloride

- 2-Chloro-6-(trifluoromethyl)benzyl chloride is treated with ammonia or amine sources.

- The nucleophilic substitution replaces the benzyl chloride with an amine group.

- Often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Elevated temperatures (50–100°C) and excess ammonia improve yields.

- Straightforward one-step conversion.

- Suitable for scale-up.

- Possible competing elimination or side reactions.

- Requires purification to remove unreacted starting material and side products.

Reduction of 2-Chloro-6-(trifluoromethyl)benzonitrile

- The nitrile group is reduced to the primary amine using strong reducing agents.

- Common reagents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Reaction conditions are typically anhydrous and under inert atmosphere due to reagent sensitivity.

- High purity of amine product.

- Avoids halide substitution side reactions.

- LiAlH4 is highly reactive and requires careful handling.

- Catalytic hydrogenation may require specialized equipment.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-Chloro-6-(trifluoromethyl)benzaldehyde | NaBH3CN or H2/Pd-C, ammonia, MeOH/EtOH | 75-90 | Mild conditions, selective | Toxic reagents, pH sensitive |

| Nucleophilic Substitution | 2-Chloro-6-(trifluoromethyl)benzyl chloride | NH3 excess, DMF/DMSO, 50-100°C | 65-85 | One-step, scalable | Side reactions, purification needed |

| Reduction of Nitrile | 2-Chloro-6-(trifluoromethyl)benzonitrile | LiAlH4 or H2/Pd-C, anhydrous conditions | 70-88 | High purity product | Reactive reagents, handling risks |

Detailed Research Findings

- Selectivity and Yield: Studies show that reductive amination offers the best balance of selectivity and yield, preserving sensitive functional groups while efficiently converting the aldehyde to the amine.

- Industrial Scalability: Nucleophilic substitution is favored for industrial-scale synthesis due to its simplicity and fewer steps, despite moderate yields.

- Safety and Environment: Reduction of nitriles with LiAlH4, while effective, poses safety challenges and generates hazardous waste, limiting its large-scale application.

- Reaction Monitoring: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine or hydrocarbon.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 2-Chloro-6-(trifluoromethyl)benzylamine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. It is often utilized in reactions involving reductive amination, where it can be synthesized from corresponding aldehydes or ketones .

2. Biology

- Enzyme Inhibitors : The compound has been studied for its potential as an enzyme inhibitor. Its interaction with specific molecular targets can modulate enzyme activity, making it useful in biochemical research.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

3. Medicine

- Therapeutic Development : There is ongoing research into its potential use as a therapeutic agent targeting specific biological pathways. Its ability to induce apoptosis in cancer cell lines suggests possible anticancer applications.

4. Industry

- Agrochemicals : The compound is also utilized in the production of agrochemicals and specialty chemicals, serving as a building block for various formulations .

Case Studies

1. Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

2. Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. This suggests its potential role in cancer therapy by targeting specific signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Benzylamine Backbone

The following compounds share structural similarities but differ in substituent groups, influencing their physicochemical properties and applications:

Key Observations :

- Sensitivity : Unlike 2-chloro-6-fluoro-3-methoxybenzylamine (air-sensitive, UN2735), the trifluoromethyl analog lacks explicit handling warnings in available data.

- Positional Isomerism : The 2-fluoro-4-CF₃ isomer (CAS: 239087-05-9) has a similar molecular weight but distinct reactivity due to substituent positioning.

Pyridine-Based Analogs

Pyridine derivatives with similar substituents exhibit divergent properties due to aromatic nitrogen incorporation:

Key Observations :

- Reactivity : The pyridine ring’s nitrogen atom alters electronic properties, making these compounds more reactive in nucleophilic substitutions compared to benzylamine derivatives.

- Applications : Pyridine analogs are frequently used in agrochemicals (e.g., nitrapyrin) and as intermediates in kinase inhibitor synthesis.

Biological Activity

2-Chloro-6-(trifluoromethyl)benzylamine is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Compound Overview

- Chemical Formula : C₈H₇ClF₃N

- CAS Number : 771582-27-5

- Molecular Weight : Approximately 209.60 g/mol

The presence of a chloro group and a trifluoromethyl group contributes to the compound's unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The compound has been shown to act as both an inhibitor and an activator in various biochemical pathways, modulating enzymatic activities and influencing metabolic processes.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities relevant to pharmaceutical applications. Below is a summary of key findings:

Case Studies

-

Antiviral Activity :

A study explored the compound's efficacy against SARS-CoV-2, revealing an effective concentration (EC50 = 1.00 μM) with lower cytotoxicity (CC50 = 4.73 μM). The mechanism involved modulation of autophagy processes in host cells, suggesting a pathway for therapeutic intervention . -

Enzyme Interaction :

Research focusing on the binding affinity of this compound to specific enzymes indicated significant inhibitory effects, which could be leveraged for drug development targeting metabolic disorders. -

Pharmacokinetics :

Investigations into the pharmacokinetic properties highlighted favorable absorption and distribution characteristics, making it a candidate for further development in pharmaceutical formulations .

Comparative Analysis

To contextualize the biological activity of this compound, comparisons can be drawn with structurally similar compounds:

| Compound Name | Key Biological Activity | Notes |

|---|---|---|

| 2-Chloro-4-fluorobenzylamine | Antimicrobial properties | Similar structural features; less lipophilic |

| 4-Trifluoromethylphenylamine | Neurological effects | Shows potential in CNS-targeting drugs |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-(trifluoromethyl)benzylamine, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Chlorination and Trifluoromethylation : Start with a benzylamine precursor (e.g., 2-methylbenzylamine). Introduce chlorine and trifluoromethyl groups via electrophilic substitution using reagents like Cl₂/SOCl₂ (for chlorination) and Ruppert-Prakash reagent (CF₃TMS) under catalytic conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to Cl and CF₃ substituents) and benzylamine -CH₂- signals at δ 3.8–4.2 ppm. The CF₃ group appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 210.5 (calculated for C₈H₇ClF₃N). High-resolution MS (HRMS) can confirm isotopic patterns for Cl and F .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and decomposition .

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with 10% sodium bicarbonate solution and seek medical attention if irritation persists. Follow GHS hazard codes H301 (toxic if swallowed) and H319 (eye irritation) .

Advanced Research Questions

Q. How do the electronic effects of Cl and CF₃ substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the benzene ring, enhancing electrophilic substitution at the para position. For Suzuki-Miyaura coupling, pre-functionalize the benzylamine with a boronate ester using Pd(OAc)₂/XPhos catalyst. Optimize reaction conditions (e.g., 80°C, 12 h) to achieve >70% yield, confirmed by GC-MS analysis .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 40–80%) for derivatives of this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. Use DoE (Design of Experiments) to identify critical factors.

- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., dechlorinated or over-alkylated species). Adjust stoichiometry of Cl/CF₃ precursors to suppress side reactions .

Q. What strategies optimize HPLC/GC-MS methods for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% to 90% ACN over 20 min). Detect impurities at 254 nm (UV-active Cl/CF₃ groups).

- GC-MS : Derivatize with BSTFA to improve volatility. Set MS in SIM mode (m/z 210 for parent ion, 175 for Cl loss fragment). Calibrate with spiked standards (0.1–10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.